N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
N1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct pharmacophoric groups:
- N1 Substituent: A piperidine ring substituted at the 1-position with a thiophen-2-ylmethyl group and at the 4-position with a methyl linker. The thiophene moiety introduces sulfur-based aromaticity, which may enhance lipophilicity and influence receptor binding compared to purely phenyl-based analogs .
- N2 Substituent: A 4-(trifluoromethoxy)phenyl group, which combines electron-withdrawing trifluoromethoxy (-OCF₃) properties with aromaticity. This group is known to improve metabolic stability and modulate solubility in medicinal chemistry .
Properties
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3S/c21-20(22,23)29-16-5-3-15(4-6-16)25-19(28)18(27)24-12-14-7-9-26(10-8-14)13-17-2-1-11-30-17/h1-6,11,14H,7-10,12-13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVPAZCODCRQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Piperidine moiety : Known for its versatile biological properties.
- Thiophene ring : Associated with various pharmacological activities.
- Oxalamide core : Implicated in interactions with biological targets.
The molecular formula of the compound is with a molecular weight of approximately 399.4 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Derivative : The piperidine ring is functionalized with a thiophen-2-ylmethyl group through nucleophilic substitution.
- Oxalamide Formation : The functionalized piperidine derivative is then reacted with oxalyl chloride to form the oxalamide linkage.
- Trifluoromethoxy Group Introduction : This step involves introducing the trifluoromethoxy group, which is critical for enhancing the compound's biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiophene, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent activity against various Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 0.78 - 3.125 |
| Control (Vancomycin) | Antimicrobial | < 0.5 |
Anticancer Activity
In vitro studies have shown that compounds with similar oxalamide structures can inhibit cell proliferation in various cancer cell lines. For instance, the anticancer activity was assessed using MTT assays, revealing significant cytotoxic effects on human pancreatic cancer cells .
Case Study : A recent investigation into related oxalamides demonstrated that they induce apoptosis in cancer cells through caspase-dependent pathways, suggesting potential therapeutic applications in oncology .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other thiophene derivatives.
- Receptor Interaction : The structural components may enhance binding affinity to particular receptors or proteins involved in disease processes.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exhibit significant anticancer properties. Studies suggest that the compound can induce apoptosis in various cancer cell lines by modulating key apoptotic markers such as caspase 3. For instance, derivatives containing thiophene rings have been shown to inhibit cell proliferation effectively.
Enzyme Inhibition
The structural characteristics of this compound suggest potential inhibitory effects on critical enzymes involved in metabolic pathways. Similar compounds have demonstrated preferential inhibition towards monoamine oxidase (MAO) and acetylcholinesterase (AChE). This inhibition could imply neuroprotective effects, making the compound a candidate for treating neurodegenerative diseases such as Alzheimer's.
Anticancer Efficacy
A notable study highlighted the efficacy of related oxalamides in significantly inhibiting the growth of human pancreatic cancer cells. This demonstrates the potential of thiophene-containing compounds as therapeutic agents in oncology.
Neuroprotective Effects
Another investigation focused on enzyme inhibitors revealed that certain derivatives effectively reduced AChE activity. This finding indicates possible applications in treating neurodegenerative diseases, suggesting that this compound could play a role in neuroprotection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below to sulfonamides, oxalamides, and piperidine-containing analogs from diverse pharmacological classes.
Table 1: Key Structural and Functional Comparisons
Oxalamide vs. Sulfonamide Linkers
The target compound’s oxalamide linker differs from sulfonamide-based analogs like W-18 (). Oxalamides offer dual hydrogen-bonding sites (amide NH groups), which may improve target affinity compared to sulfonamides’ single SO₂ group. However, sulfonamides like W-18 exhibit higher metabolic resistance due to the robust S-N bond .
Thiophene vs. Phenyl Substituents
The thiophen-2-ylmethyl group in the target compound replaces phenyl or phenethyl groups in analogs like thiofentanyl () and Compound 18 (). Thiophene’s smaller size and sulfur atom may alter binding kinetics at hydrophobic receptor pockets. For example, thiofentanyl’s thienyl group contributes to its µ-opioid receptor selectivity and potency .
Trifluoromethoxy vs. Halogen/Methoxy Groups
The 4-(trifluoromethoxy)phenyl group in the target compound contrasts with halogenated (e.g., 4-chlorophenyl in W-18) or methoxy-substituted (e.g., 4-methoxyphenethyl in Compound 18) aryl groups. The -OCF₃ group’s strong electron-withdrawing nature and steric bulk may reduce oxidative metabolism compared to -OCH₃ or -Cl, as seen in cytochrome P450 studies ().
Piperidine Substitution Patterns
The target compound’s 1-(thiophen-2-ylmethyl)-4-methylpiperidine moiety differs from:
Q & A
What synthetic strategies are employed for the preparation of this oxalamide derivative, and what critical reaction parameters must be controlled?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like thiophen-2-ylmethyl-piperidine and 4-(trifluoromethoxy)aniline. Key steps include:
Coupling Reactions : Oxalamide bond formation via activation of oxalic acid derivatives (e.g., oxalyl chloride) under anhydrous conditions .
Functional Group Protection : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during piperidine modification .
Purification : Chromatography (HPLC) or crystallization to achieve >95% purity, with solvent systems like ethyl acetate/hexane .
Critical parameters:
- Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity in coupling steps .
Which spectroscopic techniques are most effective for structural characterization, and what key spectral signatures should researchers prioritize?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and piperidine methylene signals (δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~160–170 ppm) and trifluoromethoxy carbons (δ 120–125 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 467.2) and fragmentation patterns (e.g., cleavage at oxalamide bonds) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
How might researchers resolve contradictions in biological activity data across different assay systems?
Answer: Contradictions (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) require:
Orthogonal Assays :
- Compare radioligand binding (for receptor affinity) with functional assays (e.g., cAMP inhibition for GPCR activity) .
Structural Analysis :
- Use X-ray crystallography or cryo-EM to confirm target engagement .
Solubility Adjustments : Address false negatives by optimizing DMSO concentration (<0.1%) or using lipid-based carriers .
Example: notes thiophene-containing analogs show 3-fold higher potency in membrane-bound vs. soluble assays due to partitioning effects .
What computational approaches are suitable for predicting binding interactions with protein targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., RSK kinases). Prioritize hydrogen bonding with oxalamide carbonyls and π-π stacking with thiophene .
- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories to assess stability of piperidine-thiophene conformers in lipid bilayers .
- Pharmacophore Modeling : Identify critical features (e.g., trifluoromethoxy group as a hydrophobic anchor) .
How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Answer:
-
Systematic Substituent Variation :
Position Modification Effect on Activity Piperidine Replace thiophen-2-ylmethyl with pyridyl ↓ solubility, ↑ kinase selectivity Trifluoromethoxy Substitute with CF₃ or OCH₃ CF₃ enhances metabolic stability by 40% -
Biological Testing : Use parallel artificial membrane permeability assays (PAMPA) to prioritize analogs with logP <3 .
What strategies mitigate challenges in achieving high purity during large-scale synthesis?
Answer:
- Process Optimization :
- Continuous Flow Chemistry : Reduces side-product formation in oxalamide coupling (residence time <5 min) .
- Crystallization : Use solvent mixtures (e.g., ethanol/water) to remove polar impurities .
- Analytical QC : Implement in-line PAT (Process Analytical Technology) with FTIR for real-time monitoring .
What biological screening assays are appropriate for initial evaluation of therapeutic potential?
Answer:
- Primary Assays :
- Enzyme Inhibition : Measure IC₅₀ against COX-2 (target for inflammation) using fluorogenic substrates .
- Cell Viability : Test in cancer lines (e.g., HCT-116) with EC₅₀ determination via MTT assay .
- Secondary Assays :
- hERG Channel Binding : Assess cardiac toxicity risk via patch-clamp electrophysiology .
How do researchers address discrepancies in metabolic stability data across species?
Answer:
- In Vitro Models : Compare liver microsomes from human vs. rodent to identify species-specific CYP450 metabolism .
- Metabolite Identification : Use LC-MS/MS to detect oxidative degradation (e.g., piperidine N-demethylation) .
- Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance half-life in primates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
